molecular formula C20H26N4O4 B2701172 N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954027-22-6

N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2701172
CAS No.: 954027-22-6
M. Wt: 386.452
InChI Key: IXXJGEOVILSUCD-UHFFFAOYSA-N
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Description

N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoxazole ring, a morpholine moiety, and an oxalamide linkage, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of β-ketoester with hydroxylamine hydrochloride under basic conditions.

    Attachment of the morpholine moiety: The phenylmorpholine group can be introduced via nucleophilic substitution reactions.

    Formation of the oxalamide linkage: This step involves the reaction of the intermediate compounds with oxalyl chloride, followed by the addition of the amine group to form the final oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the oxalamide linkage, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield oxides, while reduction of the oxalamide linkage can produce amines.

Scientific Research Applications

N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and morpholine moiety are known to interact with enzymes and receptors, modulating their activity. The oxalamide linkage may facilitate binding to proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: This compound shares the isoxazole ring but differs in the presence of the oxadiazole moiety.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have similar heterocyclic structures and are studied for their pharmacological activities.

Uniqueness

N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is unique due to its combination of the isoxazole ring, morpholine moiety, and oxalamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-15-13-18(23-28-15)22-20(26)19(25)21-9-5-6-10-24-11-12-27-17(14-24)16-7-3-2-4-8-16/h2-4,7-8,13,17H,5-6,9-12,14H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXJGEOVILSUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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